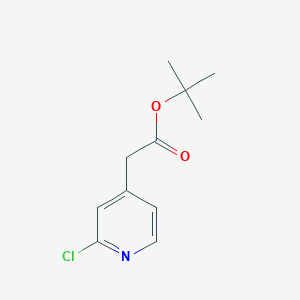
Tert-butyl 2-(2-chloropyridin-4-yl)acetate
Cat. No. B8331398
M. Wt: 227.69 g/mol
InChI Key: VULAFLVBJVNVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07648989B2
Procedure details


Hexamethyl disilazane (5.45 g, 33.8 mmol) is dissolved in dry toluene (80 ml) under an atmosphere of argon. After thoroughly purging the solvent with argon, the solution is cooled to −78° C., and n-BuLi (21.1 ml of a 1.6 M solution in hexanes, 33.8 mmol) is added. The mixture is stirred for 15 minutes at −78° C. and for 15 minutes at RT, whereupon a clear solution is obtained. Palladium dibenzylideneacetone (Pd2(dba)3, 743 mg, 0.81 mmol) and (2′-dicyclohexylphosphanyl-biphenyl-2-yl)-dimethyl-amine (670 mg, 1.70 mmol) are added. The mixture is stirred for 10 minutes at RT, then it is cooled to −10° C. Acetic acid tert-butyl ester (3.61 g, 31.08 mmol) is slowly added neat. After 10 minutes at −10° C., 2,4-dichloropyridine (4.00 g, 27.03 mmol) is added in one portion. The reaction mixture is allowed to warm to RT. After 1 h, TLC analysis indicated complete consumption of starting materials. The reaction mixture is diluted with EtOAc and poured into a saturated aqueous NH4Cl solution. The organic layer is separated, washed with brine, dried over Na2SO4, and the solvent is evaporated. The residue is purified by FCC (hexanes/EtOAc, gradient from 97:3 to 90:10) to afford the title compound. 1H NMR (CDCl3, 400 MHz): δ 1.44 (s, 9H), 3.51 (s, 2H), 7.15 (dd, J=1 Hz, 4 Hz, 1H), 7.27 (d, J=1 Hz, 1H), 8.32 (d, J=4 Hz). ES+−MS: 228.2, 230.1 (Cl) [M+H]+.




Quantity
670 mg
Type
reactant
Reaction Step Four

Name
Palladium dibenzylideneacetone
Quantity
743 mg
Type
catalyst
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
C[Si](C)(C)N[Si](C)(C)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1.[C:38]([O:42][C:43](=[O:45])[CH3:44])([CH3:41])([CH3:40])[CH3:39].[Cl:46][C:47]1[CH:52]=[C:51](Cl)[CH:50]=[CH:49][N:48]=1>C1(C)C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.[Pd]>[C:38]([O:42][C:43](=[O:45])[CH2:44][C:51]1[CH:50]=[CH:49][N:48]=[C:47]([Cl:46])[CH:52]=1)([CH3:41])([CH3:40])[CH3:39] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=C1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
670 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
|
|
Name
|
Palladium dibenzylideneacetone
|
|
Quantity
|
743 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 15 minutes at −78° C. and for 15 minutes at RT, whereupon a clear solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After thoroughly purging the solvent with argon
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
n-BuLi (21.1 ml of a 1.6 M solution in hexanes, 33.8 mmol) is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 10 minutes at RT
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it is cooled to −10° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 10 minutes at −10° C.
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of starting materials
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is diluted with EtOAc
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into a saturated aqueous NH4Cl solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by FCC (hexanes/EtOAc, gradient from 97:3 to 90:10)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(CC1=CC(=NC=C1)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
